
N-(3-Pyridin-2-yloxyphenyl)prop-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Pyridin-2-yloxyphenyl)prop-2-ynamide is a compound that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a pyridine ring attached to a phenyl group through an oxygen atom, with a prop-2-ynamide group attached to the phenyl ring. The presence of the ynamide functional group makes it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Pyridin-2-yloxyphenyl)prop-2-ynamide typically involves the coupling of a pyridine derivative with a phenyl derivative. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. The reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents, resulting in the formation of the desired amide through C–C bond cleavage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Pyridin-2-yloxyphenyl)prop-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as hydrogen gas (H2) in the presence of a catalyst, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
N-(3-Pyridin-2-yloxyphenyl)prop-2-ynamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(3-Pyridin-2-yloxyphenyl)prop-2-ynamide involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, which can lead to the formation of active intermediates. These intermediates can then interact with biological molecules, influencing pathways and processes within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine-amide structure and have been studied for their biological and therapeutic properties.
Imidazo[1,2-a]pyridines: These compounds contain a pyridine ring fused with an imidazole ring and have diverse medicinal applications.
Uniqueness
N-(3-Pyridin-2-yloxyphenyl)prop-2-ynamide is unique due to the presence of the ynamide functional group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of new compounds and materials.
Propriétés
IUPAC Name |
N-(3-pyridin-2-yloxyphenyl)prop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-2-13(17)16-11-6-5-7-12(10-11)18-14-8-3-4-9-15-14/h1,3-10H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKOKOKIRUKQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NC1=CC(=CC=C1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-((4-methyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2441376.png)
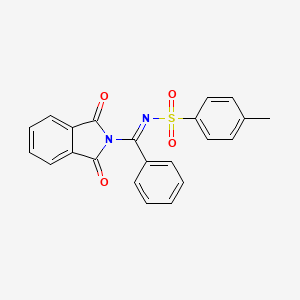
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2441379.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide](/img/structure/B2441380.png)
![2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide](/img/structure/B2441382.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2441383.png)
![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2441385.png)
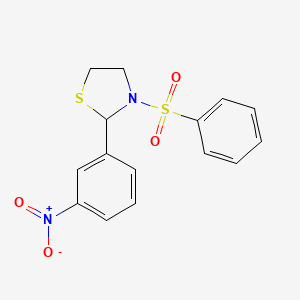
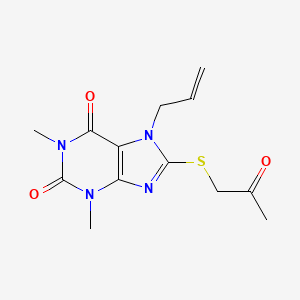
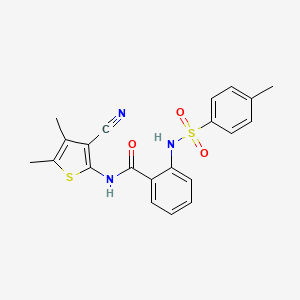
![N-(2,4-dimethylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2441394.png)
![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2441395.png)
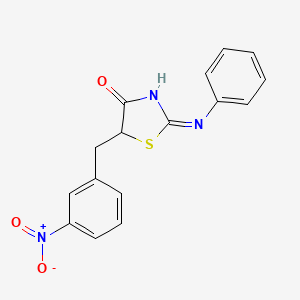
![2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2441398.png)
